molecular formula C22H17FN2O3S2 B2611971 3-((4-fluorophenyl)sulfonyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)propanamide CAS No. 898437-45-1

3-((4-fluorophenyl)sulfonyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)propanamide

Cat. No.: B2611971
CAS No.: 898437-45-1
M. Wt: 440.51
InChI Key: ISJPSAMEAJFFFY-UHFFFAOYSA-N
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Description

3-((4-Fluorophenyl)sulfonyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)propanamide is a synthetic organic compound featuring a propanamide backbone substituted with a 4-fluorophenyl sulfonyl group and a 4-naphthalen-1-yl thiazole moiety.

Properties

IUPAC Name

3-(4-fluorophenyl)sulfonyl-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN2O3S2/c23-16-8-10-17(11-9-16)30(27,28)13-12-21(26)25-22-24-20(14-29-22)19-7-3-5-15-4-1-2-6-18(15)19/h1-11,14H,12-13H2,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISJPSAMEAJFFFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CSC(=N3)NC(=O)CCS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-fluorophenyl)sulfonyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone.

    Introduction of the Naphthyl Group: The naphthyl group can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using a naphthyl halide and a thiazole derivative.

    Sulfonylation: The sulfonyl group can be introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base.

    Fluorination: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

3-((4-fluorophenyl)sulfonyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-((4-fluorophenyl)sulfonyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)propanamide has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory and anticancer drugs.

    Material Science: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

    Biological Research: The compound is used as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: It is used in the development of specialty chemicals and as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 3-((4-fluorophenyl)sulfonyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In biological systems, it may modulate signaling pathways by interacting with receptors or other proteins, leading to changes in cellular functions.

Comparison with Similar Compounds

Substituent Variations on the Sulfonyl Group

  • 3-[(4-Chlorophenyl)sulfonyl]-N-[4-(4-pyridinyl)-1,3-thiazol-2-yl]propanamide (): Differs by a chlorophenyl sulfonyl group (vs. fluorophenyl) and a pyridinyl-thiazole (vs. naphthalenyl-thiazole).
  • Compounds 6h–6l () :
    • Contain bis(4-fluorophenyl)methyl-piperazine sulfonamides. While lacking the thiazole-propanamide core, these highlight the role of fluorinated sulfonyl groups in enhancing thermal stability (melting points up to 230°C) .

Thiazole Ring Modifications

  • N-(5-(4-Fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide () :
    • Features a furan-propanamide instead of naphthalene. The furan’s electron-rich nature may reduce metabolic stability compared to naphthalene’s aromatic bulk .
  • GSK1570606A () :
    • A thiazol-2-yl acetamide derivative with a 4-fluorophenyl group. The shorter acetamide chain (vs. propanamide) could limit conformational flexibility and target engagement .

Physicochemical and Spectral Comparisons

Compound Sulfonyl Group Thiazole Substituent Key Spectral Data (IR/NMR) Reference
Target Compound 4-Fluorophenyl Naphthalen-1-yl Expected νC=O ~1660–1680 cm⁻¹ (amide I)
3-[(4-Chlorophenyl)sulfonyl]-N-[...] 4-Chlorophenyl Pyridin-4-yl νS=O ~1350 cm⁻¹; δH 8.1 ppm (pyridine protons)
Compounds 7–9 () X = H, Cl, Br 2,4-Difluorophenyl νC=S ~1247–1255 cm⁻¹; δH 7.5–8.2 ppm (Ar-H)
N-(5-(4-Fluorophenyl)thiazol-2-yl)... Furan-2-yl νC=O ~1680 cm⁻¹; Suzuki coupling confirmed by MS

Biological Activity

The compound 3-((4-fluorophenyl)sulfonyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)propanamide is a novel sulfonamide derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, supported by relevant data tables and case studies.

Synthesis

The synthesis of this compound involves several steps, including the formation of the thiazole ring and subsequent sulfonamide attachment. The general synthetic pathway can be summarized as follows:

  • Formation of Thiazole Framework : The thiazole moiety is synthesized through a condensation reaction involving appropriate thioketones and amines.
  • Sulfonamide Formation : The sulfonamide group is introduced via the reaction of sulfonyl chlorides with the amine derivative.
  • Final Coupling : The final product is obtained through amidation reactions under controlled conditions.

Antiviral Activity

Recent studies have highlighted the antiviral potential of thiazole derivatives against various viruses, including the yellow fever virus (YFV). For instance, compounds similar to our target compound have demonstrated significant antiviral activity with IC50 values in the low micromolar range .

Antitumor Activity

The compound has shown promise as an antitumor agent. In vitro studies revealed that related thiazole derivatives exhibited cytotoxic effects against multiple cancer cell lines, including HT29 (colon cancer) and Jurkat (leukemia) cells. The structure–activity relationship (SAR) analysis indicated that the presence of specific substituents on the phenyl and thiazole rings significantly enhanced cytotoxicity .

CompoundCell LineIC50 (µM)Mechanism of Action
3aHT291.61Apoptosis induction
3bJurkat1.98Bcl-2 inhibition
3cA431<0.5Cell cycle arrest

Anticonvulsant Activity

Another area of interest is the anticonvulsant activity exhibited by certain thiazole derivatives. In animal models, compounds with similar structures have been shown to provide protection against seizures induced by pentylenetetrazol (PTZ), suggesting a potential therapeutic application in epilepsy .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets:

  • Inhibition of Enzymatic Pathways : The sulfonamide group is known to inhibit carbonic anhydrase enzymes, which are implicated in various physiological processes.
  • Modulation of Protein Interactions : Molecular dynamics simulations indicate that this compound may interact with proteins involved in apoptosis and cell cycle regulation through hydrophobic contacts and hydrogen bonding .

Case Studies

Several case studies have documented the efficacy of thiazole-based compounds in clinical settings:

  • A study involving a series of thiazole derivatives reported significant reductions in tumor size in xenograft models, correlating with increased apoptosis markers.
  • Another investigation into anticonvulsant properties found that specific analogs provided substantial seizure protection in rodent models, leading to further exploration in clinical trials.

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